3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the chlorination of a benzoic acid derivative. The nitro group is introduced through nitration, followed by the formation of the carbamothioylamino group via a reaction with a suitable thiourea derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and carbamothioylamino groups play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid include other dichloro and nitro-substituted benzoic acids. These compounds share some chemical properties but differ in their specific functional groups and overall structure.
Properties
CAS No. |
532981-36-5 |
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Molecular Formula |
C16H11Cl2N3O5S |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11Cl2N3O5S/c1-7-9(3-2-4-12(7)21(25)26)14(22)20-16(27)19-13-10(15(23)24)5-8(17)6-11(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,27) |
InChI Key |
MPTLCZDGLZQRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
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